molecular formula C16H14N2O4S2 B10756284 4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide

4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide

Katalognummer: B10756284
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: MXAPQGDBWFYKKX-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 5-methylfuran-2-ylmethylidene group at the 5-position and a 4-methylbenzenesulfonamide moiety at the 3-position. The (2Z,5Z) stereochemistry indicates a planar arrangement of the conjugated system, which is critical for electronic delocalization and biological interactions. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The sulfonamide group enhances solubility and binding affinity to biological targets, while the methylfuran substituent introduces steric and electronic effects distinct from other arylidene derivatives .

Eigenschaften

Molekularformel

C16H14N2O4S2

Molekulargewicht

362.4 g/mol

IUPAC-Name

(NZ)-4-methyl-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C16H14N2O4S2/c1-10-3-7-13(8-4-10)24(20,21)18-16-17-15(19)14(23-16)9-12-6-5-11(2)22-12/h3-9H,1-2H3,(H,17,18,19)/b14-9-

InChI-Schlüssel

MXAPQGDBWFYKKX-ZROIWOOFSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)/C(=C/C3=CC=C(O3)C)/S2

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=C(O3)C)S2

Herkunft des Produkts

United States

Biologische Aktivität

4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is classified as a thiazolidinone derivative, which is known for various pharmacological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₆H₁₄N₂O₄S
  • Molecular Weight : 362.423 g/mol
  • IUPAC Name : 4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated its effectiveness against various strains of bacteria and fungi.

  • Antitubercular Activity :
    • The compound has shown promising results against Mycobacterium tuberculosis (MTB) with IC₉₀ values ranging from 0.058 to 0.22 µg/mL for specific derivatives .
    • A comparative analysis indicates that certain derivatives exhibit superior activity compared to traditional antibiotics.
CompoundIC₉₀ (µg/mL) against MTB
7d0.058
7g0.22
7i0.43
  • Antibacterial Activity :
    • The compound was evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Notably, it exhibited higher specificity towards M. bovis BCG and MTB strains compared to other bacterial strains .

Anticancer Activity

The compound's anticancer potential has also been investigated:

  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) revealed that some derivatives of the compound are non-cytotoxic at effective antimicrobial concentrations .
    • This characteristic is crucial for developing therapeutic agents that minimize harm to healthy cells while targeting cancerous cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of the compound is essential for evaluating its therapeutic potential:

  • ADME Properties :
    • The compound demonstrates favorable absorption characteristics with a predicted human intestinal absorption rate of +0.7526, indicating good bioavailability .
    • It is classified as a non-carcinogen with low acute toxicity (LD50 = 2.3625 mol/kg) .
  • Metabolic Stability :
    • The compound does not significantly inhibit key cytochrome P450 enzymes (CYP450), suggesting a lower risk of drug-drug interactions .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Study on Antimycobacterial Activity :
    • A study conducted by Jaju et al. reported that synthesized thiazolidinone derivatives showed significant antitubercular activity compared to standard treatments, emphasizing the potential of this class of compounds in tuberculosis therapy .
  • Evaluation Against Cancer Cell Lines :
    • Another investigation assessed the cytotoxic effects of various thiazolidinone derivatives on different cancer cell lines, finding that specific modifications in their structure could enhance selectivity towards cancer cells while reducing cytotoxicity towards normal cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Thiazolidinone Derivatives

The following table summarizes key structural and synthetic differences between the target compound and similar derivatives:

Compound Name / ID Substituents Key Features Synthesis Method (Reference)
Target Compound : 4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide - 5-methylfuran-2-ylmethylidene
- 4-methylbenzenesulfonamide
- Z,Z stereochemistry
- Enhanced lipophilicity due to methylfuran
Condensation of thiazolidinone with aldehyde (similar to )
(Z)-4-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide - 2,4-dioxothiazolidinylidene
- Unsubstituted benzenesulfonamide
- Additional keto group at C4
- Higher polarity
Aldol condensation
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide - 4-hydroxy-3-methoxybenzylidene
- Benzenesulfonamide
- Hydroxy and methoxy groups improve H-bonding
- Lower logP
Piperidine-catalyzed Claisen-Schmidt reaction
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one - 2-hydroxybenzylidene
- 4-methylphenyl
- Phenolic hydroxyl group
- Thione (C=S) at C2
Reflux in ethanol with piperidine
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide - 3-methoxy-4-propoxybenzylidene
- 2-chlorobenzamide
- Propoxy chain increases steric bulk
- Chloro substituent for halogen bonding
Multi-step coupling

Structural and Electronic Differences

  • Methylfuran vs. Arylidene Substituents : The 5-methylfuran group in the target compound provides moderate electron-donating effects via the furan oxygen, contrasting with electron-withdrawing groups (e.g., nitro in ) or polar substituents (e.g., hydroxy in ). This likely reduces solubility but enhances membrane permeability .
  • Sulfonamide Variations : The 4-methylbenzenesulfonamide group balances hydrophilicity and steric hindrance compared to unsubstituted () or N,N-dimethylated () sulfonamides.
  • Stereochemical Impact: The (2Z,5Z) configuration ensures planar conjugation, critical for π-π stacking with biological targets, whereas non-planar analogs (e.g., bulky substituents in ) may exhibit reduced binding .

Pharmacological Implications (Inferred from Structural Data)

  • Methylfuran Advantage : The methylfuran’s lipophilicity may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.
  • Limitations : Compared to hydroxy-substituted derivatives (), the target compound may exhibit weaker hydrogen-bonding interactions with enzymes like carbonic anhydrase or kinases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.